Molecular Weight and Lipophilicity Tuning Relative to the Cyclopropyl Analog (CAS 1351648-87-7)
Replacement of the cyclopropyl substituent on the 1,2,4-oxadiazole (CAS 1351648-87-7) with a furan-2-yl group in the target compound CAS 1428362-44-0 increases molecular weight (+26.0 g/mol) and introduces an aromatic heterocycle with hydrogen-bond acceptor capability. Although experimentally measured logP/logD values are not publicly available for either compound, calculated physicochemical descriptors predict a reduced lipophilicity for the furan analog compared to the cyclopropyl derivative, which may translate into improved aqueous solubility and altered membrane permeability profiles , .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 344.76 (C₁₆H₁₃ClN₄O₃) |
| Comparator Or Baseline | 318.76 (C₁₅H₁₅ClN₄O₂) for N-(3-chlorophenyl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide (CAS 1351648-87-7) |
| Quantified Difference | ΔMW = +26.0 g/mol (target heavier) |
| Conditions | Calculated from molecular formula; no experimental partition coefficient data available. |
Why This Matters
The increased molecular weight and polarity from the furan ring may reduce passive membrane permeability, making CAS 1428362-44-0 the preferred choice for target engagement where lower lipophilicity is desired (e.g., peripheral vs. CNS targets).
